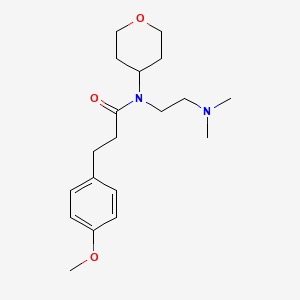

![molecular formula C20H19N5O2 B2957634 2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide CAS No. 1358888-62-6](/img/structure/B2957634.png)

2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-phenylacetamide” belongs to the class of [1,2,4]triazolo[4,3-a]quinoxalines . These compounds are known for their potential as corrosion inhibitors and have been studied for their anti-inflammatory effects .

Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves the use of commercially available non-expensive reagents . The structures of the synthesized compounds are usually determined using NMR spectroscopy and HPLC-MS spectrometry .Aplicaciones Científicas De Investigación

Cancer Therapeutics

The compound has shown potential as a c-Met kinase inhibitor . Kinase inhibitors are crucial in cancer treatment as they can prevent the growth and spread of cancer cells. The derivative 22i, a related compound, exhibited excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with low IC50 values, indicating its potency as a therapeutic agent .

Medicinal Chemistry Building Blocks

The triazoloquinoxaline derivatives serve as a foundation for creating focused small molecule libraries . These libraries are essential for medicinal chemistry, providing a diverse range of compounds that can be screened for various biological activities. They offer a platform for rapid synthesis and testing of new drugs .

Metabolic Disorders

Related triazolopyrimidine analogs have been recognized for their role in targeting fatty acid-binding proteins (FABPs), which are potential therapeutic targets for disorders like dyslipidemia, coronary heart disease, and diabetes . By modulating FABPs, these compounds could lead to new treatments for metabolic diseases .

Energetic Materials

Triazolo-based compounds have been studied for their application in energetic materials . These materials are used in various fields, including defense and aerospace, for their high-energy output. The study of weak interactions and sensitivity in these compounds can lead to the design of safer and more efficient energetic materials .

Mecanismo De Acción

Target of Action

The primary target of this compound is DNA . It acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix .

Mode of Action

The compound interacts with DNA by intercalation . This process involves the insertion of the compound between the base pairs of the DNA double helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. For instance, it can lead to the upregulation of pro-apoptotic proteins like Bcl-2-associated X protein (BAX) and caspase-3 and -9, and downregulation of pro-oncogenic cell survival Bcl-2 protein . These changes can trigger apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

These profiles can provide insights into the compound’s bioavailability, which is crucial for its effectiveness as a therapeutic agent .

Result of Action

The compound’s interaction with DNA and its impact on biochemical pathways can lead to significant molecular and cellular effects. Specifically, it can inhibit the growth of cancer cells, making it a potential anticancer agent . For instance, it has been found to be potent against HepG2, HCT116, and MCF-7 cancer cell lines .

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2/c1-13(2)18-22-23-19-20(27)24(15-10-6-7-11-16(15)25(18)19)12-17(26)21-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIGTMWQAHWSNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2957551.png)

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide](/img/no-structure.png)

![N-[2-(3-Amino-phenyl)-acetyl]-methanesulfonamide](/img/structure/B2957563.png)

![Bicyclo[2.2.1]hept-5-en-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2957564.png)

![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylprop-2-enamide](/img/structure/B2957565.png)

![N-(4-chlorobenzyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957570.png)

![Methyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957571.png)

![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2957574.png)